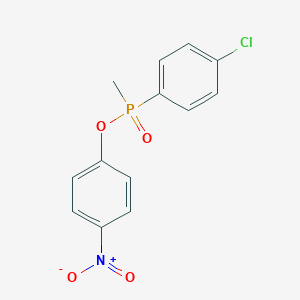
4-Nitrophenyl (4-chlorophenyl)methylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl (4-chlorophenyl)methylphosphinate is an organophosphorus compound that features both nitrophenyl and chlorophenyl groups attached to a methylphosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-chlorophenyl)methylphosphinate typically involves the reaction of 4-nitrophenol with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl (4-chlorophenyl)methylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
4-Nitrophenyl (4-chlorophenyl)methylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various enzymatic reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl (4-chlorophenyl)methylphosphinate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The chlorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s binding to its targets. The methylphosphinate moiety can interact with enzymes and other proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl phosphate: Used as a substrate for phosphatase enzymes.
4-Nitrophenyl acetate: Employed in the study of esterases.
4-Nitrophenyl-β-D-glucopyranoside: Used in glycosidase assays.
Uniqueness
4-Nitrophenyl (4-chlorophenyl)methylphosphinate is unique due to the presence of both nitrophenyl and chlorophenyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups with the methylphosphinate moiety makes this compound versatile for various applications in research and industry.
Propriétés
Numéro CAS |
81344-25-4 |
|---|---|
Formule moléculaire |
C13H11ClNO4P |
Poids moléculaire |
311.66 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)-methylphosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H11ClNO4P/c1-20(18,13-8-2-10(14)3-9-13)19-12-6-4-11(5-7-12)15(16)17/h2-9H,1H3 |
Clé InChI |
ORLKOTAMWPYNIJ-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



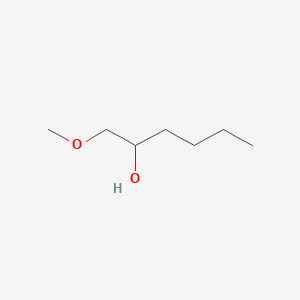
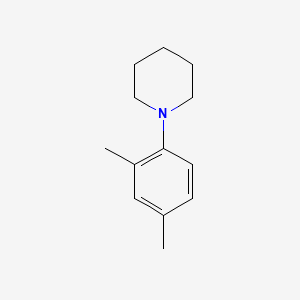

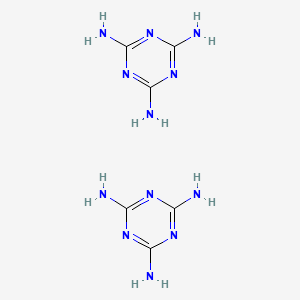
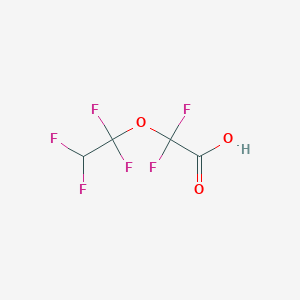
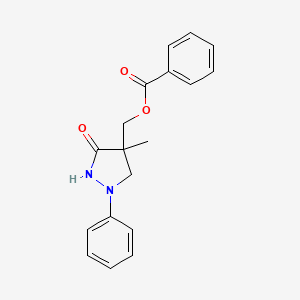
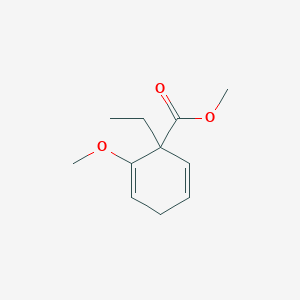
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
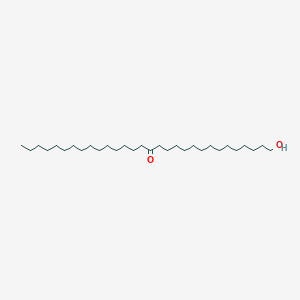
![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
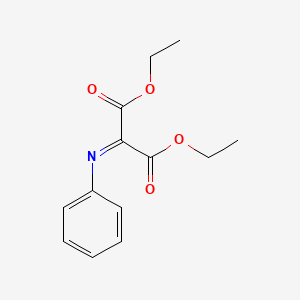
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
